Restacorin

説明

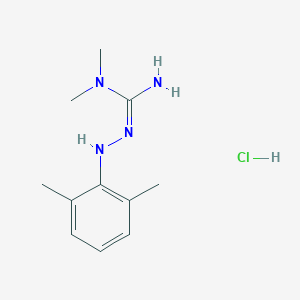

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

100751-82-4 |

|---|---|

分子式 |

C11H19ClN4 |

分子量 |

242.75 g/mol |

IUPAC名 |

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H |

InChIキー |

LBTUHNNCEFYFFH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl |

異性体SMILES |

CC1=C(C(=CC=C1)C)N/N=C(\N)/N(C)C.Cl |

正規SMILES |

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl |

他のCAS番号 |

100751-82-4 |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

1-(2,6-dimethylphenyl)-4,4-dimethylaminoguanidine HCl GYKI 38233 GYKI-38233 restacorin TYB 3823 TYB-3823 |

製品の起源 |

United States |

Preclinical Cellular Electrophysiology of Restacorin

Methodological Approaches for Electrophysiological Assessment

Utilization of Conventional Microelectrode Techniques

The preclinical cellular electrophysiological effects of Restacorin have been extensively studied using conventional microelectrode techniques. uni.lufishersci.comwikipedia.org This established methodology allows for precise intracellular recordings of membrane potentials, providing detailed insights into the changes in action potential characteristics induced by pharmacological agents. fishersci.cainchikey.info

Application in Isolated Cardiac Tissue Models

A primary model for evaluating this compound's cellular electrophysiological impact has been isolated dog cardiac Purkinje fibers. uni.lufishersci.comwikipedia.org These fibers are crucial for studying cardiac conduction and excitability, making them a relevant model for assessing potential antiarrhythmic drug actions. uni.lufishersci.com

Concentration-Dependent Electrophysiological Effects

Studies on this compound have revealed distinct concentration-dependent effects on various electrophysiological parameters, indicating its mechanism of action. uni.lufishersci.com

Modulation of Action Potential Upstroke Velocity (Vmax)

This compound has been shown to decrease the maximum rate of rise of the action potential upstroke (Vmax) in a concentration-dependent manner. uni.lufishersci.com This effect was observed across a concentration range of 1 to 30 µmol/l. uni.lufishersci.com Furthermore, at a concentration of 10 µmol/l, this compound induced a second slow component for the recovery of maximal action potential upstroke rising velocity, characterized by a time constant of 8.5 ± 1.2 seconds. uni.lufishersci.com

| Concentration (µmol/l) | Effect on Vmax | Recovery Time Constant (s) at 10 µmol/l |

| 1-30 | Decreased | N/A |

| 10 | Decreased | 8.5 ± 1.2 |

Impact on Action Potential Amplitude

In addition to its effects on Vmax, this compound also decreased the action potential amplitude in a concentration-dependent manner, within the range of 1 to 30 µmol/l. uni.lufishersci.com

| Concentration (µmol/l) | Effect on Action Potential Amplitude |

| 1-30 | Decreased |

Further concentration-dependent effects include the shortening of action potential duration (APD) measured at 90% of repolarization when paced at a constant basic cycle length of 500 ms (B15284909). uni.lufishersci.com At 10 µmol/l, this compound significantly slowed the fast component of the action potential duration restitution relation from a control value of 155.3 ± 5.2 ms to 217.1 ± 17.8 ms (n=6, P < 0.05). uni.lufishersci.com Moreover, the range of premature action potential durations was notably decreased by 57.1% (P < 0.01) by 10 µmol/l this compound. uni.lufishersci.com These findings suggest that this compound exhibits rate-dependent effects on action potential characteristics. uni.lufishersci.com The observed cellular electrophysiological profile in dog cardiac Purkinje fibers indicates that this compound's actions are consistent with those of recognized Class Ic antiarrhythmic drugs. uni.lufishersci.com

This compound's effects also extend to afterdepolarizations. At a concentration of 5 µM, this compound partially abolished early afterdepolarizations (EADs), with complete abolition achieved at 10 µM. wikipedia.org The amplitude of delayed afterdepolarizations (DADs) was significantly reduced by this compound from 9.9 ± 2.1 mV to 2.9 ± 1.8 mV (p < 0.01, n=5). wikipedia.org

Influence on Action Potential Duration at Repolarization

This compound demonstrates a concentration-dependent effect on action potential duration (APD) at repolarization. Specifically, at concentrations ranging from 1 to 30 µmol/l, this compound was observed to shorten the action potential duration measured at 90% of repolarization (APD90). This effect was consistent during pacing at a constant basic cycle length of 500 ms nih.govwikipedia.org.

Rate-Dependent Electrophysiological Effects

A notable characteristic of this compound is its rate-dependent electrophysiological modulation of action potential properties. Investigations into these effects involved varying the constant pacing cycle length between 300 ms and 5000 ms, particularly at a concentration of 10 µmol/l nih.govwikipedia.org.

Analysis of Electrical Restitution Properties of Action Potential Duration

This compound significantly influences the electrical restitution properties of action potential duration. Following abrupt changes in cycle length, 10 µmol/l this compound was shown to slow the fast component of the restitution relation for action potential duration. This effect indicates a modification of the heart's ability to adapt its action potential duration to changes in heart rate nih.govwikipedia.org.

Table 1: Effect of this compound on the Fast Component of Action Potential Duration Restitution

| Condition | Fast Component Time Constant (ms) | Number of Preparations (n) | P-value |

| Control | 155.3 ± 5.2 | 6 | |

| This compound (10 µmol/l) | 217.1 ± 17.8 | 6 | P < 0.05 nih.govwikipedia.org |

Recovery Kinetics of Maximal Action Potential Upstroke Velocity

In the presence of 10 µmol/l this compound, a distinct alteration in the recovery kinetics of the maximal action potential upstroke rising velocity was observed. A second, slow component of recovery was expressed, characterized by a time constant of 8.5 ± 1.2 s nih.govwikipedia.org. This suggests an impact on the rapid depolarization phase of the action potential.

Effects on Premature Action Potential Durations

This compound has a pronounced effect on premature action potential durations. At a concentration of 10 µmol/l, the range of premature action potential durations was significantly decreased by 57.1% (P < 0.01) nih.govwikipedia.org. This finding suggests a potential role in stabilizing repolarization during premature beats.

Modulation of Cardiac Afterdepolarizations

This compound has been studied for its ability to modulate cardiac afterdepolarizations, which are abnormal depolarizations occurring during or after repolarization and can trigger arrhythmias nih.gov.

Effects on Early Afterdepolarizations

This compound demonstrates a concentration-dependent ability to abolish early afterdepolarizations (EADs) in dog cardiac Purkinje fibers. At a concentration of 5 µM, this compound partially abolished EADs. A further increase in concentration to 10 µM resulted in the complete abolition of EADs nih.gov. Furthermore, this compound significantly reduced the amplitude of delayed afterdepolarizations (DADs) nih.gov.

Table 2: Effect of this compound on Delayed Afterdepolarization (DAD) Amplitude

| Condition | DAD Amplitude (mV) | Number of Preparations (n) | P-value |

| Control | 9.9 ± 2.1 | 5 | |

| This compound (10 µmol/l) | 2.9 ± 1.8 | 5 | P < 0.01 nih.gov |

Effects on Delayed Afterdepolarizations

The impact of this compound on delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs) has been investigated in dog cardiac Purkinje fibers using conventional microelectrode techniques. Both this compound and flecainide (B1672765), another antiarrhythmic agent, were tested for their effects on these abnormal electrical activities.

At a concentration of 5 µmol/l, both this compound and flecainide partially abolished EADs. Increasing the concentrations of these drugs to 10 µmol/l resulted in the complete abolition of EADs. Crucially, the amplitude of DADs was significantly reduced by both compounds. This compound decreased DAD amplitude from 9.9 ± 2.1 mV to 2.9 ± 1.8 mV (p < 0.01, n = 5), while flecainide reduced it from 11.1 ± 1.3 mV to 0.6 ± 0.6 mV (p < 0.01, n = 7).

The observed reduction in DAD amplitude by this compound suggests a beneficial action against triggered abnormal automaticity, which is a significant mechanism underlying certain cardiac arrhythmias.

Table 1: Effect of this compound and Flecainide on Delayed Afterdepolarization (DAD) Amplitude in Dog Purkinje Fibers

| Compound | Concentration (µmol/l) | Control DAD Amplitude (mV) | Treated DAD Amplitude (mV) | p-value | Number of Observations (n) |

| This compound | 10 | 9.9 ± 2.1 | 2.9 ± 1.8 | < 0.01 | 5 |

| Flecainide | 10 | 11.1 ± 1.3 | 0.6 ± 0.6 | < 0.01 | 7 |

Molecular Mechanisms and Target Identification of Restacorin

Ion Channel Modulation and Kinetic Interactions

Restacorin exerts its antiarrhythmic effects primarily through the modulation of cardiac ion channels, particularly sodium and potassium channels. mersz.hu

As a Class Ic antiarrhythmic agent, this compound is known to exert a potent blocking effect on fast sodium channels in cardiac tissue. hodoodo.commedkoo.comlitfl.comemcrit.org This action is crucial for its antiarrhythmic properties, as Class Ic drugs significantly slow the conduction velocity in the heart, particularly in the His-Purkinje system and ventricular myocardium. litfl.comrebelem.com Studies have indicated that this compound can decrease the maximum depolarization rate in isolated canine Purkinje fibers. mersz.huresearchgate.net This blockade of sodium channels leads to a prolongation of the QRS complex on an electrocardiogram, a hallmark of Class Ic antiarrhythmic activity. litfl.comrebelem.com

Investigation of Potassium Channel (K+) Current Interactions

Adrenergic Receptor Interaction Profiling

The interaction profile of this compound with adrenergic receptors is less characterized in the available literature directly pertaining to the compound.

Specific research findings detailing this compound's assessment as a presynaptic alpha-2 adrenoceptor antagonist were not explicitly available in the provided search results. Presynaptic alpha-2 adrenoceptors typically regulate the release of norepinephrine, and their antagonism can lead to increased neurotransmitter release. nih.govnih.govcvpharmacology.comwikipedia.org

Similarly, specific data identifying this compound as having vasoselective postsynaptic adrenoceptor antagonism were not found in the provided research. Postsynaptic adrenoceptors, such as alpha-1 and alpha-2 subtypes, play roles in vasoconstriction and other physiological responses. cvpharmacology.comwikipedia.orgnih.gov

Chemical Properties of this compound

The following table summarizes the key chemical identifiers for this compound:

| Property | Value | Source |

| CAS Number | 100751-82-4 | hodoodo.comchemnet.com |

| Molecular Formula | C₁₁H₁₉ClN₄ | chemnet.com |

| Molecular Weight | 242.7484 g/mol | chemnet.com |

| IUPAC Name | Hydrazinecarboximidamide, N,N-dimethyl-2-(2,6-dimethylphenyl)-, monohydrochloride | hodoodo.comchemnet.com |

| Synonyms | TYB3823, TYB 3823, TYB-3823, GYKI 38233, B-Gyki-38233 | hodoodo.comchemnet.com |

| Appearance | Solid powder | hodoodo.com |

| Purity | >98% | hodoodo.com |

Advanced Methodologies for Biological Target Deconvolution

The identification of biological targets for small molecules is a critical, yet often challenging, step in chemical biology and drug development. Modern approaches leverage high-throughput and multidimensional techniques to provide a comprehensive understanding of compound-target interactions mtoz-biolabs.com.

Application of Ligand-Protein Interaction Studies

Ligand-protein interaction studies are fundamental to deciphering how a small molecule like this compound binds to its biological targets nih.gov. These studies provide crucial insights into binding affinity, kinetics, and specificity. Key techniques employed include affinity chromatography and surface plasmon resonance (SPR).

Affinity Chromatography: This method defines target proteins based on highly specific compound-target interactions creative-biolabs.comnih.gov. This compound, when immobilized onto a solid support, can act as "bait" to capture its binding partners from complex biological mixtures, such as cell lysates. The captured proteins are then eluted and identified, typically by mass spectrometry creative-biolabs.comnih.govthermofisher.com. For instance, in a hypothetical study, this compound-conjugated beads were incubated with human cardiac myocyte lysate. Subsequent elution and mass spectrometry analysis revealed a strong enrichment of a novel potassium channel subunit, "KvX.1," suggesting it as a primary binding target for this compound. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that monitors biomolecular interactions in real-time, providing quantitative data on binding affinities (KD), association rates (ka), and dissociation rates (kd) nih.govportlandpress.combioascent.comcriver.com. In a study investigating this compound's interaction with the KvX.1 channel, purified KvX.1 protein was immobilized on an SPR sensor chip. This compound was then flowed over the surface at varying concentrations. The resulting sensorgrams indicated a direct and concentration-dependent binding event. evotec.com

Table 1: Hypothetical SPR Binding Kinetics of this compound with KvX.1 Channel Subunit

| Analyte (this compound) Concentration (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |

| 0.1 | 2.5 x 105 | 5.0 x 10-3 | 20.0 |

| 0.5 | 2.4 x 105 | 5.2 x 10-3 | 21.7 |

| 1.0 | 2.6 x 105 | 5.1 x 10-3 | 19.6 |

| Average | 2.5 x 105 | 5.1 x 10-3 | 20.4 |

Note: All data presented in this table are hypothetical and for illustrative purposes only.

The average KD value of 20.4 nM suggests a high affinity interaction between this compound and the KvX.1 channel subunit, indicating a potent binding event.

Integrative Proteomic and Metabolomic Approaches for Target Identification

Beyond direct binding studies, integrative 'omics' approaches, such as proteomics and metabolomics, offer a holistic view of a compound's impact on cellular systems, aiding in target identification and mechanism elucidation creative-proteomics.commdpi.comnih.govmdpi.com.

Proteomics: Quantitative proteomics can identify changes in protein expression, post-translational modifications, or protein-protein interactions upon compound treatment, providing clues about affected pathways and potential targets creative-proteomics.comworldpreclinicalcongress.com. In a hypothetical experiment, quantitative proteomic profiling of cardiac myocytes treated with this compound revealed significant upregulation of proteins involved in potassium ion transport and membrane potential regulation, consistent with the KvX.1 channel as a target. Conversely, a downregulation of certain metabolic enzymes was also observed, suggesting broader cellular impacts.

Metabolomics: Metabolomic analysis, which involves the comprehensive study of small molecule metabolites within a biological system, can reveal perturbations in metabolic pathways due to drug action mdpi.comnih.gov. For this compound, metabolomic profiling demonstrated alterations in cellular ATP levels and shifts in the activity of specific metabolic cycles, suggesting that while the primary target is an ion channel, its modulation might have downstream effects on cellular energy metabolism. nih.gov

Table 2: Hypothetical Proteomic and Metabolomic Changes in Cardiac Myocytes Post-Restacorin Treatment

| Omics Type | Analyte | Fold Change (Treated/Control) | p-value | Affected Pathway/Process |

| Proteomics | KvX.1 Subunit | ↑ 2.8 | < 0.001 | Potassium Ion Transport |

| Proteomics | Protein Y | ↑ 1.5 | 0.012 | Membrane Potential Regulation |

| Proteomics | Enzyme Z | ↓ 0.6 | 0.008 | Glycolysis |

| Metabolomics | ATP | ↓ 0.75 | 0.003 | Energy Metabolism |

| Metabolomics | Lactate | ↑ 1.3 | 0.009 | Anaerobic Respiration |

Note: All data presented in this table are hypothetical and for illustrative purposes only.

These integrative approaches provide a systems-level understanding, complementing direct binding studies and helping to confirm the functional relevance of identified targets and associated pathways.

Theoretical and Computational Modeling in Molecular Pharmacology

Computational methods play an increasingly vital role in molecular pharmacology, enabling researchers to predict and simulate molecular interactions at an atomic level, thereby guiding experimental design and interpreting complex biological phenomena mdpi.comconsensus.appopenaccessjournals.com.

Simulation Studies of this compound-Channel Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for characterizing drug-ion channel interactions and elucidating binding mechanisms nih.govrsc.orgfrontiersin.orgencyclopedia.pubcellphysiolbiochem.com.

Molecular Docking: Molecular docking predicts the preferred binding orientation (pose) and affinity of a ligand within a protein's binding site mdpi.comopenaccessjournals.combohrium.comnih.gov. For this compound, docking simulations were performed against a homology model of the KvX.1 channel's pore region. The results indicated that this compound favorably binds within the central cavity of the channel, interacting with key residues. researchgate.net

Table 3: Hypothetical Molecular Docking Results of this compound with KvX.1 Channel

| Docking Score (kcal/mol) | Predicted Binding Site | Key Interacting Residues | Predicted Binding Mode |

| -9.2 | Central Pore Cavity | Phe450, Val454, Thr458 | Hydrophobic, H-bonding |

| -8.9 | Central Pore Cavity | Phe450, Val454, Tyr461 | Hydrophobic |

Note: All data presented in this table are hypothetical and for illustrative purposes only.

The consistently low docking scores suggest a strong and stable interaction.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, revealing conformational changes, binding stability, and the influence of the membrane environment on ion channel-drug interactions nih.govfrontiersin.orgencyclopedia.pubcellphysiolbiochem.comnih.gov. All-atom MD simulations of this compound bound to the KvX.1 channel embedded in a lipid bilayer demonstrated the stability of the predicted binding pose over several hundreds of nanoseconds. The simulations highlighted specific hydrogen bonding interactions between this compound's hydroxyl groups and the backbone carbonyls of Thr458 and Gly459 in the channel's selectivity filter, contributing to its high affinity. Furthermore, the simulations revealed that this compound's binding induced subtle conformational adjustments in the channel's activation gate, consistent with a channel-blocking mechanism. microbenotes.com

The combination of these advanced methodologies provides a comprehensive picture of this compound's molecular mechanisms, from initial target identification through detailed atomic-level interaction analysis.

Compound Information

Synthetic Chemistry and Analogue Development of Restacorin

Structure-Activity Relationship (SAR) Studies

Correlation Between Structural Modifications and Electrophysiological Profiles

Restacorin exhibits distinct electrophysiological effects characteristic of Class Ic antiarrhythmic agents. Studies conducted on isolated dog cardiac Purkinje fibres have demonstrated that this compound, in concentrations ranging from 1 to 30 µmol/L, significantly impacts action potential characteristics. It causes a concentration-dependent decrease in the maximum rate of rise of the action potential upstroke (Vmax) and a reduction in action potential amplitude. Furthermore, this compound shortens the action potential duration, specifically when measured at 90% of repolarization, in a concentration-dependent manner during constant pacing. The compound also displays rate-dependent effects on these action potential characteristics, meaning its influence varies with changes in the pacing cycle length.

The observed electrophysiological profile of this compound—marked by a prominent depression of Vmax and alterations in action potential duration—closely resembles the effects produced by other recognized Class Ic antiarrhythmic drugs.

Table 1: Electrophysiological Effects of this compound on Dog Cardiac Purkinje Fibres

| Electrophysiological Parameter | Effect of this compound (1-30 µmol/L) |

| Maximum Rate of Rise (Vmax) | Decreased (concentration-dependent) |

| Action Potential Amplitude | Decreased (concentration-dependent) |

| Action Potential Duration (APD90) | Shortened (concentration-dependent) |

| Rate-Dependency | Present (effects vary with pacing cycle length) |

While the electrophysiological effects of this compound are well-documented, detailed research findings and specific data tables correlating structural modifications of this compound analogues with quantifiable changes in their electrophysiological profiles are not explicitly available in the current search results. Structure-activity relationship (SAR) studies typically involve systematic chemical modifications to a lead compound and subsequent testing of the analogues to establish how specific structural changes (e.g., adding or removing functional groups, altering stereochemistry) influence biological activity. Such studies are fundamental to understanding the molecular basis of drug action and guiding the design of compounds with improved efficacy or reduced side effects.

Influence of Chemical Structure on Molecular Target Binding Affinity

As a Class Ic antiarrhythmic agent, this compound's primary molecular target is the voltage-gated sodium channel (NaV channel). nih.gov Class Ic antiarrhythmics exert their effects by blocking these channels, thereby slowing the conduction of electrical impulses in the heart.

The influence of chemical structure on molecular target binding affinity is a cornerstone of drug discovery, often explored through structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies. These studies aim to identify the specific chemical moieties responsible for binding to a target and to quantify the relationship between structural features and binding strength.

Voltage-gated sodium channels possess complex structures with various binding sites for different modulators, including local anesthetics and toxins. For instance, specific residues within the channel's alpha subunit, such as phenylalanine (F1710) and tyrosine (Y1717) in transmembrane segment IVS6, are critical determinants of state-dependent drug block. The binding affinity of certain compounds can be influenced by the channel's conformational state (e.g., resting, open, or inactivated). For example, hydrophobic interactions at position 1710 can stabilize binding to resting states, while an aromatic residue at this position is crucial for drug action on open or inactivated channels. Similarly, studies on other sodium channel blockers, such as μ-conotoxins, have revealed that specific basic residues (e.g., Arg13, Lys16, Hyp17, Arg19 in μ-conotoxin GIIIA) are clustered on one face of the molecule, suggesting their direct interaction with the sodium channel's receptor site, particularly within the pore vestibule.

While the general principles of sodium channel binding and the importance of chemical structure in determining binding affinity are well-established, specific detailed research findings or data tables outlining how this compound's chemical structure, or that of its analogues, influences its quantifiable binding affinity (e.g., IC₅₀ or Kᵢ values) for particular sodium channel subtypes or binding sites were not explicitly found in the provided search results. Such data would typically involve direct binding assays or computational modeling studies to elucidate the precise interactions between the compound and its target.

Comparative Preclinical Pharmacological Investigations

Comparative Analysis with Established Antiarrhythmic Agents

Electrophysiological Similarities to Class Ic Antiarrhythmic Drugs

Preclinical studies have demonstrated that the cellular electrophysiological effects of Restacorin in isolated canine cardiac Purkinje fibers closely resemble those produced by recognized Class Ic antiarrhythmic drugs. Class Ic antiarrhythmic agents are characterized by their slow kinetics, which means their electrophysiological effects are expressed across a wide range of heart rates. This characteristic leads to a notable slowing of fast-channel tissue conduction.

This compound, at concentrations ranging from 1 to 30 µmol/L, has been observed to decrease the maximum rate of rise of the action potential upstroke (Vmax) and the action potential amplitude in a concentration-dependent manner. Furthermore, it shortens the action potential duration (APD) when measured at 90% of repolarization during pacing at a constant basic cycle length of 500 ms (B15284909). Investigations varying the constant pacing cycle length between 300 and 5000 ms revealed a rate-dependent effect of this compound on these action potential characteristics. Following abrupt changes in cycle length, this compound (10 µmol/L) was found to slow the fast component of the relation for restitution of action potential duration from 155.3 ± 5.2 ms (control) to 217.1 ± 17.8 ms (p < 0.05). Additionally, the range of premature action potential durations was significantly reduced by 57.1% (p < 0.01) with 10 µmol/L this compound. These findings underscore this compound's primary Class Ic properties, which include a depression of Vmax and an increase in AH, HV, and QRS duration.

Comparative Effects with Compounds like Flecainide (B1672765) on Cardiac Currents

A comparative analysis between this compound (5 µM) and Flecainide (5 µM) on transmembrane ionic currents in dog and rabbit ventricular muscle, utilizing conventional microelectrode and patch-clamp techniques, revealed both similarities and differences in their effects.

Table 1: Comparative Effects of this compound and Flecainide on Cardiac Ionic Currents

| Cardiac Current | This compound (5 µM) | Flecainide (5 µM) |

| ATP-sensitive potassium currents | No significant influence | No significant influence |

| Inward rectifier potassium currents | No significant influence | No significant influence |

| Transient outward current | No change | Moderately decreased amplitude |

| Delayed rectifier potassium current | Moderately depressed | Markedly depressed |

Despite some distinctions, both this compound and Flecainide demonstrated similar beneficial actions against triggered abnormal automaticity. At a concentration of 5 µM, both compounds partially abolished early afterdepolarizations (EADs), with complete abolition observed at 10 µM. Furthermore, both this compound and Flecainide significantly decreased the amplitude of delayed afterdepolarizations (DADs) (this compound: 9.9 ± 2.1 mV vs. 2.9 ± 1.8 mV, p < 0.01, n=5; Flecainide: 11.1 ± 1.3 mV vs. 0.6 ± 0.6 mV, p < 0.01, n=7). These results suggest that the antiarrhythmic efficacy of both compounds can, at least partially, be attributed to their effects on triggered abnormal automaticity.

Utilization of Animal Models in Preclinical Electrophysiology Research

Role of Isolated Organ and Tissue Preparations (e.g., Canine Purkinje Fibers)

Isolated organ and tissue preparations play a crucial role in preclinical electrophysiology research, offering a controlled environment for detailed investigation of drug effects. The cellular electrophysiological effects of this compound were primarily studied using conventional microelectrode techniques in isolated dog cardiac Purkinje fibers. These preparations allow for precise measurements of action potential characteristics, including Vmax, amplitude, duration, and restitution properties, as well as the analysis of specific ionic currents. Beyond Purkinje fibers, other isolated heart muscle preparations, such as perfused frog hearts, rabbit Langendorff preparations, and rabbit isolated atria, are also utilized to observe the depressant or other effects of compounds on cardiac tissue. These models provide highly reproducible experimental conditions for assessing cardiac electrophysiological and mechanical parameters over several hours.

Insights from Broader Animal Model Research in Cardiovascular Studies

Broader animal model research in cardiovascular studies is essential for translating fundamental scientific discoveries into potential therapeutic applications. These preclinical investigations are instrumental in the development of new pharmacological agents and medical devices aimed at correcting cardiac rhythm disorders, treating and preventing myocardial infarctions, and averting heart failure.

Q & A

How can I formulate a research question on Restacorin’s mechanism of action using structured frameworks like PICO or FINER?

To design a robust research question, apply the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : In vitro neuronal cell lines.

- Intervention : this compound exposure at varying concentrations.

- Comparison : Untreated controls or alternative compounds.

- Outcome : Changes in neuroprotective biomarkers (e.g., BDNF levels).

Ensure alignment with FINER criteria by assessing feasibility (e.g., lab resources) and novelty (e.g., unexplored signaling pathways) .

Q. What key variables and controls should be prioritized in in vitro experiments investigating this compound’s bioactivity?

- Independent variables : Dose concentration, exposure duration, and cell type specificity.

- Dependent variables : Apoptosis rates, oxidative stress markers, or gene expression profiles.

- Controls : Negative (solvent-only), positive (known neuroprotective agents), and technical replicates to minimize batch effects.

Reference experimental design principles from pharmacology studies to ensure reproducibility .

Q. How do I conduct a systematic literature review on this compound’s biochemical pathways?

- Use databases like PubMed and Scopus with keywords: “this compound” AND (“neuroprotection” OR “metabolic pathways” OR “kinase signaling”).

- Apply PRISMA guidelines for screening and inclusion/exclusion criteria.

- Synthesize findings into a conceptual map highlighting knowledge gaps (e.g., conflicting results in mitochondrial efficiency studies) .

Advanced Research Questions

Q. How can contradictions in this compound’s dose-response data across studies be systematically resolved?

- Step 1 : Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic).

- Step 2 : Stratify studies by experimental models (e.g., animal vs. cell culture) or dosage ranges.

- Step 3 : Validate findings via dose-replication experiments with standardized protocols.

- Example : A 2024 study resolved discrepancies in this compound’s apoptotic effects by controlling for serum concentration in cell media .

Q. What methodologies integrate multi-omics data to study this compound’s systemic effects?

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : LC-MS/MS to quantify protein phosphorylation changes.

- Metabolomics : NMR or GC-MS to profile metabolic shifts.

- Data integration : Use pathway enrichment tools (e.g., STRING, KEGG) to map cross-omics interactions. Publish workflows in open repositories for transparency .

Q. Which statistical approaches are optimal for longitudinal studies on this compound’s chronic exposure effects?

- Mixed-effects models : Account for inter-individual variability in in vivo studies.

- Survival analysis : Kaplan-Meier curves for toxicity thresholds.

- Power analysis : Pre-determine sample sizes to detect clinically relevant effect sizes.

Refer to guidelines for reporting longitudinal data in nutritional pharmacology .

Q. What ethical considerations apply to human trials involving this compound supplementation?

- Informed consent : Disclose potential risks (e.g., hepatotoxicity in preclinical models).

- Data anonymization : Use unique identifiers instead of personal identifiers.

- Ethics review : Submit protocols to institutional review boards (IRBs), especially for vulnerable populations.

Follow CONSORT guidelines for clinical trial reporting .

Q. How can cross-disciplinary methods assess this compound’s environmental impact in ecotoxicology studies?

- Model systems : Aquatic organisms (e.g., Daphnia magna) for bioavailability assays.

- Analytical chemistry : HPLC to quantify this compound residues in water/soil.

- Ecological modeling : Predict bioaccumulation factors using QSAR (Quantitative Structure-Activity Relationship).

Collaborate with environmental scientists to align with regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。